Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate

Plasticizer migration resistance Molecular weight dependence PVC flexible formulations

Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate (CAS 97171-76-1), systematically identified as tetraethylene glycol dioctanoate (also synonymized as tetraethylene glycol dicaprylate and PEG-4 dioctanoate), is a non-phthalate, linear-chain diester belonging to the oligo(ethylene glycol) fatty acid ester class. The molecule comprises a central tetraethylene glycol backbone (four ethylene oxide repeating units) symmetrically esterified at both termini with n-octanoic acid (caprylic acid, C8), yielding the molecular formula C24H46O7 and a monoisotopic mass of 446.32 Da.

Molecular Formula C24H46O7
Molecular Weight 446.6 g/mol
CAS No. 97171-76-1
Cat. No. B12672288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate
CAS97171-76-1
Molecular FormulaC24H46O7
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCC
InChIInChI=1S/C24H46O7/c1-3-5-7-9-11-13-23(25)30-21-19-28-17-15-27-16-18-29-20-22-31-24(26)14-12-10-8-6-4-2/h3-22H2,1-2H3
InChIKeySILFDXJGXXAUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate (CAS 97171-76-1): Technical Baseline for Procurement Evaluation


Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate (CAS 97171-76-1), systematically identified as tetraethylene glycol dioctanoate (also synonymized as tetraethylene glycol dicaprylate and PEG-4 dioctanoate), is a non-phthalate, linear-chain diester belonging to the oligo(ethylene glycol) fatty acid ester class [1]. The molecule comprises a central tetraethylene glycol backbone (four ethylene oxide repeating units) symmetrically esterified at both termini with n-octanoic acid (caprylic acid, C8), yielding the molecular formula C24H46O7 and a monoisotopic mass of 446.32 Da [1]. It is registered under EINECS number 306-393-8 and is commercially supplied as a viscous liquid . The compound functions as a primary or secondary plasticizer in flexible PVC and other polar polymer systems, and additionally serves as a non-ionic surfactant/emulsifier in cosmetic, pharmaceutical, and industrial formulations due to its balanced amphiphilic character conferred by the tetraethylene oxide spacer [2].

Why Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate Cannot Be Simply Interchanged with Shorter-Chain Glycol Dioctanoates


Within the homologous series of oligo(ethylene glycol) dioctanoates, the number of ethylene oxide (EO) repeating units is not an innocent structural variable—it directly governs key performance parameters including molecular weight (and thus volatility), diffusion kinetics within polymer matrices, and hydrophilic-lipophilic balance (HLB) [1]. Substituting the tetraethylene glycol diester (4 EO units; MW 446.6 Da) [2] with its triethylene glycol analog (3 EO units; MW 402.6 Da) alters the molecular weight by approximately 11% and reduces the rotatable bond count, which potentially affects both migration resistance and low-temperature flexibility in plasticized PVC formulations [1]. Likewise, the four-EO-unit spacer confers a distinct amphiphilic character (computed XLogP3-AA = 5.6) [2] compared to shorter-chain analogs, directly impacting emulsion stabilization efficacy and solubility behavior in mixed aqueous-organic systems. These structural differences mean that procurement decisions cannot safely default to the nearest available glycol dioctanoate without risking performance deviation.

Quantitative Differentiation Evidence for Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate vs. Closest Analogs


Molecular Weight Advantage Over Triethylene Glycol Dioctanoate: Implications for Volatility and Migration

The target compound (tetraethylene glycol dioctanoate) possesses a molecular weight of 446.6 g/mol, which is 44.0 g/mol (approximately 10.9%) higher than the direct shorter-chain homolog triethylene glycol dioctanoate (CAS 106-10-5; MW 402.6 g/mol) [1]. In oligo(oxyethylene) fatty acid ester systems, diffusion coefficients (D) within polyolefin matrices have been shown to follow a power-law dependence on molecular weight: D = b·Mn^(−a), where higher Mn systematically reduces migration rates [2]. Although the specific D values in the Polymer 2017 study were determined for C18 fatty acid esters rather than C8 esters, the class-level trend—that each additional ethylene oxide unit incrementally suppresses additive diffusion—is expected to translate to the octanoate series [2].

Plasticizer migration resistance Molecular weight dependence PVC flexible formulations

Enhanced Amphiphilic Balance (XLogP) vs. Triethylene and Diethylene Glycol Dioctanoates for Emulsification Applications

The computed partition coefficient (XLogP3-AA) for the target compound is 5.6 [1]. The tetraethylene glycol spacer (4 EO units) introduces an additional ether oxygen compared to triethylene glycol dioctanoate (3 EO units), which increases the hydrogen bond acceptor count to 7 and the topological polar surface area (TPSA) to approximately 80.3 Ų [1][2]. This structural feature enhances the hydrophilic contribution to the molecule's overall amphiphilic balance relative to shorter-chain glycol dioctanoates, which possess fewer H-bond acceptors and lower TPSA. The result is a compound with a more balanced distribution between hydrophobic octanoate tails and the hydrophilic polyether head, favoring stable oil-in-water (O/W) emulsion formation .

Surfactant HLB Emulsifier selection Cosmetic formulation

Conformational Flexibility (Rotatable Bond Count) vs. Branched-Chain Analog Tetraethylene Glycol Di(2-ethylhexanoate)

The target linear-chain compound contains 26 rotatable bonds [1], conferring high conformational flexibility. In contrast, tetraethylene glycol di(2-ethylhexanoate) (CAS 18268-70-7)—a branched-chain isomer also with formula C24H46O7—incorporates 2-ethylhexanoate branches that introduce steric hindrance and reduce effective chain mobility . In plasticizer design, linear-chain diesters have been reported to impart superior low-temperature flexibility (lower Tg depression efficiency loss at sub-zero temperatures) compared to their branched-chain counterparts, as demonstrated in the broader isosorbide diester plasticizer literature [2]. The linear octanoate structure of the target compound is therefore expected to provide enhanced cold-flex performance relative to the branched 2-ethylhexanoate analog.

Low-temperature flexibility Plasticizer efficiency PVC plastisol

Industrial Validation via Patent Coverage for Ester Plasticizer Synthesis Using Tetraethylene Glycol Feedstock

The compound falls within the explicit scope of multiple granted patents covering the preparation of ester plasticizers from mono-, di-, tri-, and tetraethylene glycols reacted with linear or branched C3–C20 aliphatic monocarboxylic acids [1][2]. Specifically, US Patent 6,423,856 (and its European counterpart EP 1,081,126) teaches the azeotropic esterification of tetraethylene glycol with octanoic acid using entraining agents to produce the claimed diester in high yield [1]. This patent recognition confirms the compound's established industrial manufacturing route and distinguishes it from experimental or niche glycol diester variants lacking scalable, patent-backed production processes.

Plasticizer ester synthesis Patent protection Industrial scalability

Recommended Application Scenarios for Oxybis(ethane-1,2-diyloxyethane-1,2-diyl) dioctanoate Based on Quantitative Differentiation Evidence


Flexible PVC Formulations Requiring Reduced Plasticizer Migration and Extended Service Life

When formulating flexible PVC for applications where long-term plasticizer retention is critical—such as automotive interior trim, medical tubing, or food-contact films—the 10.9% higher molecular weight of tetraethylene glycol dioctanoate (446.6 g/mol) compared to triethylene glycol dioctanoate (402.6 g/mol) provides a class-level advantage in reduced migration kinetics [1]. The power-law relationship between molecular weight and diffusion coefficient established for oligo(oxyethylene) fatty acid esters (D = b·Mn^(−a)) indicates that each additional EO unit systematically retards additive loss from the polymer matrix [2]. This makes the tetraethylene glycol variant the preferred choice over shorter-chain glycol dioctanoates when migration-related performance degradation or regulatory migration limits are of concern.

Oil-in-Water Emulsion Systems for Cosmetic and Personal Care Products

For cosmetic formulators developing O/W emulsions (lotions, creams, hair conditioners), the tetraethylene glycol dioctanoate offers a distinct emulsifier performance window defined by its computed XLogP3-AA of 5.6 and 7 hydrogen bond acceptor sites [1]. This amphiphilic profile—resulting from the four-EO-unit spacer—cannot be replicated by triethylene glycol dioctanoate (6 H-bond acceptors) or diethylene glycol dioctanoate (5 H-bond acceptors). The additional ether oxygen enhances water-phase compatibility while the dual octanoate tails maintain sufficient hydrophobic anchoring, enabling stable emulsion formation at potentially lower surfactant loadings or with improved temperature stability compared to shorter-EO-chain analogs .

Low-Temperature Flexible PVC Applications (Outdoor Films, Cold-Climate Cable Jacketing)

For PVC goods exposed to sub-zero service temperatures, the linear n-octanoate architecture of the target compound (26 rotatable bonds, unbranched C8 chains) is predicted to outperform the branched-chain analog tetraethylene glycol di(2-ethylhexanoate) in preserving low-temperature flexibility [1]. Class-level evidence from isosorbide diester plasticizer studies demonstrates that linear alkyl chain diesters consistently provide superior plasticizing efficiency at low temperatures compared to branched isomers of equal carbon number, as reflected in lower glass transition temperatures (Tg) of the plasticized PVC blend [2]. Procurement for cold-climate applications should therefore specify the linear octanoate ester over the commercially more common 2-ethylhexanoate variant.

Scalable Industrial Plasticizer Production with Validated Synthetic Route

For industrial buyers requiring multi-ton quantities with guaranteed lot-to-lot consistency, tetraethylene glycol dioctanoate benefits from an established, patent-protected manufacturing process (US 6,423,856; EP 1,081,126) that specifically covers the azeotropic esterification of tetraethylene glycol with C3–C20 monocarboxylic acids including n-octanoic acid [1]. This patent landscape confirms that the compound's synthesis has been reduced to practice at industrial scale using standard esterification equipment and catalysts, reducing the technical risk associated with process scale-up. This contrasts with many specialty glycol diester variants that have not been demonstrated beyond laboratory batch synthesis and may face reproducibility challenges at production volumes.

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